molecular formula C20H16ClN5O2S B11697474 (4E)-4-[2-(3-chlorophenyl)hydrazinylidene]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one

(4E)-4-[2-(3-chlorophenyl)hydrazinylidene]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B11697474
M. Wt: 425.9 g/mol
InChI Key: VWTYTXGQSHVDAX-UHFFFAOYSA-N
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Description

The compound (4E)-4-[2-(3-chlorophenyl)hydrazinylidene]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one is a pyrazolone derivative featuring a hydrazinylidene linkage and a thiazole substituent. Its structure combines a pyrazol-3-one core with a 3-chlorophenyl hydrazinylidene group at position 4 and a 4-(4-methoxyphenyl)-1,3-thiazol-2-yl group at position 2. Pyrazole derivatives are widely studied for their pharmacological applications, including antimicrobial, anti-inflammatory, and anticancer activities .

Properties

Molecular Formula

C20H16ClN5O2S

Molecular Weight

425.9 g/mol

IUPAC Name

4-[(3-chlorophenyl)diazenyl]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1H-pyrazol-3-one

InChI

InChI=1S/C20H16ClN5O2S/c1-12-18(24-23-15-5-3-4-14(21)10-15)19(27)26(25-12)20-22-17(11-29-20)13-6-8-16(28-2)9-7-13/h3-11,25H,1-2H3

InChI Key

VWTYTXGQSHVDAX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1)C2=NC(=CS2)C3=CC=C(C=C3)OC)N=NC4=CC(=CC=C4)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-[2-(3-CHLOROPHENYL)HYDRAZIN-1-YLIDENE]-1-[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Condensation Reactions: Combining hydrazine derivatives with chlorophenyl and methoxyphenyl precursors.

    Cyclization Reactions: Formation of the thiazole ring through cyclization of appropriate intermediates.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity, and the process is scaled up from laboratory methods to industrial levels.

Chemical Reactions Analysis

Types of Reactions

(4E)-4-[2-(3-CHLOROPHENYL)HYDRAZIN-1-YLIDENE]-1-[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced derivatives of the compound.

Scientific Research Applications

(4E)-4-[2-(3-CHLOROPHENYL)HYDRAZIN-1-YLIDENE]-1-[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of other complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4E)-4-[2-(3-CHLOROPHENYL)HYDRAZIN-1-YLIDENE]-1-[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Features

The compound’s structural analogs differ primarily in substituents and heterocyclic arrangements. Key comparisons include:

Compound Name Core Structure Substituents Key Features
Target Compound Pyrazol-3-one 3-Chlorophenyl hydrazinylidene, 4-(4-methoxyphenyl)thiazole Balanced electronic effects from Cl (electron-withdrawing) and OMe (donating)
(4Z)-4-[(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)(4-thiomethylphenyl)methylene]pyrazolone [3] Pyrazolone Thiomethylphenyl, hydroxy-pyrazole Enhanced planarity due to thiomethyl group; potential for metal coordination
4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyltriazol-4-yl)thiazole [4] Thiazole-pyrazole hybrid Multiple fluorophenyl groups, triazole High electronegativity from F substituents; planar conformation disrupted
(E)-3-Amino-4-(2-phenylhydrazinylidene)-1H-pyrazol-5(4H)-one [7] Pyrazol-5-one Phenyl hydrazinylidene, amino group Amino group enhances solubility; simpler structure with fewer aromatic groups
4-({[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]amino}methylene)pyrazol-3-one [14] Pyrazol-3-one-thiadiazole Dichlorophenyl-thiadiazole, methylene linkage Thiadiazole enhances rigidity; Cl substituents increase lipophilicity

Key Observations :

  • Electron Effects : The target compound’s 3-chlorophenyl and 4-methoxyphenyl groups create a balance between electron-withdrawing and donating effects, unlike fluorophenyl analogs (e.g., [4]), which exhibit stronger electronegativity .
  • Heterocyclic Diversity : Thiazole (target compound) vs. thiadiazole ([14]) substituents influence ring planarity and electronic delocalization. Thiadiazole derivatives often exhibit higher metabolic stability .
Spectroscopic and Physicochemical Data

While direct data for the target compound is unavailable, analogs provide insights:

  • NMR Trends : Pyrazolone protons typically resonate at δ 2.1–2.5 ppm (CH3), δ 6.8–7.5 ppm (aromatic protons), and δ 8.1–8.9 ppm (hydrazinylidene NH) .
  • UV-Vis : Pyrazole-thiazole hybrids exhibit strong absorption near 280–320 nm due to π→π* transitions in conjugated systems .
  • Solubility : Methoxyphenyl groups (target compound) improve aqueous solubility compared to fluorophenyl derivatives .

Biological Activity

The compound (4E)-4-[2-(3-chlorophenyl)hydrazinylidene]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one represents a novel addition to the class of hydrazone derivatives with potential pharmacological applications. Its complex structure, featuring a hydrazine moiety, a thiazole ring, and a pyrazolone core, suggests diverse biological activities. This article explores its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C₁₈H₁₈ClN₃OS , indicating the presence of various functional groups that contribute to its biological properties. The thiazole and pyrazolone rings are known for their roles in medicinal chemistry, particularly in the development of anticancer and antimicrobial agents.

Property Value
Molecular FormulaC₁₈H₁₈ClN₃OS
Boiling Point570.8 ± 60.0 °C (predicted)
Density1.43 ± 0.1 g/cm³ (predicted)
pKa-2.39 ± 0.40 (predicted)

Biological Activity

Research indicates that this compound exhibits significant pharmacological potential across various domains:

Anticancer Activity

In silico studies suggest that the compound may interact with proteins involved in cancer progression. Molecular docking studies indicate potential binding affinities with targets associated with tumor growth and metastasis . For instance, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines, such as A549 (lung cancer) and HCT116 (colon cancer) .

Antimicrobial Properties

The presence of the thiazole ring in the compound is linked to antimicrobial activity. Studies have shown that thiazole derivatives can inhibit bacterial growth and exhibit antifungal properties . This compound's structural features may enhance its efficacy against resistant microbial strains.

Anti-inflammatory Effects

Compounds containing pyrazolone cores are often evaluated for their anti-inflammatory properties. Research has shown that derivatives can inhibit pro-inflammatory cytokines, suggesting that this compound may also possess similar effects .

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways or cancer cell proliferation.
  • Receptor Modulation : It could modulate receptor signaling pathways critical for cell survival and proliferation.
  • DNA Interaction : Some studies suggest that similar compounds can induce DNA damage in cancer cells, leading to apoptosis .

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

  • Condensation Reactions : The reaction between hydrazine derivatives and thiazole-containing aldehydes can yield the desired hydrazone product.
  • Multistep Synthesis : Employing well-known synthetic pathways such as Knoevenagel condensation or one-pot reactions can facilitate the formation of complex structures .

Case Studies

Several studies highlight the biological activity of related compounds:

  • Study on Thiazole Derivatives : A series of thiazole-integrated compounds exhibited significant anticancer activity with IC50 values lower than standard chemotherapy agents .
  • Anticonvulsant Activity : Research on thiazole-linked pyrazoles revealed promising anticonvulsant properties in animal models, showcasing the therapeutic potential of these derivatives .

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